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molecular formula C8H16O2 B8482111 2,3-Dimethylhex-5-ene-2,3-diol

2,3-Dimethylhex-5-ene-2,3-diol

Cat. No. B8482111
M. Wt: 144.21 g/mol
InChI Key: SNJAKWDPQBWXFM-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a stirring solution of 2-hydroxy-2-methylpent-4-enoic acid methyl ester (1.12 g, 7.77 mmol) in THF (8 mL) at 0° C. is added MeMgBr (10 mL, 30 mmol) drop wise. The mixture is stirred for 3 h at room temperature and then quenched with sat. NH4Cl. It is then extracted with Et2O (3×50 mL). The organic layers are washed with water and brine, dried and concentrated to afford 2,3-dimethylhex-5-ene-2,3-diol.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]([OH:9])(C)[CH2:5]C=C.[CH3:11][Mg+].[Br-].[CH2:14]1[CH2:18][O:17][CH2:16][CH2:15]1>>[CH3:3][C:4]([OH:9])([C:16]([CH3:11])([OH:17])[CH2:15][CH:14]=[CH2:18])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
COC(C(CC=C)(C)O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with Et2O (3×50 mL)
WASH
Type
WASH
Details
The organic layers are washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C(CC=C)(O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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